An In-Depth Technical Guide to 9-Methylxanthine: Structure, Properties, and Applications
An In-Depth Technical Guide to 9-Methylxanthine: Structure, Properties, and Applications
This guide provides a comprehensive technical overview of 9-Methylxanthine, a purine alkaloid structurally related to caffeine and theophylline. Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical characteristics, analytical methodologies, and pharmacological profile of this compound, grounding all claims in authoritative scientific literature.
Core Molecular Identity and Physicochemical Characteristics
9-Methylxanthine is a derivative of xanthine, a purine base found in most human body tissues and fluids. Its structure is characterized by a fused pyrimidinedione and imidazole ring system, with a methyl group substitution at the N9 position of the imidazole ring. This specific methylation differentiates it from other common methylxanthines like theophylline (1,3-dimethylxanthine) and caffeine (1,3,7-trimethylxanthine).
The fundamental identification and properties of 9-Methylxanthine are critical for its application in experimental and developmental settings. Understanding these parameters dictates everything from solvent choice in analytical preparations to its expected behavior in physiological systems.
Physicochemical Data Summary
The behavior of 9-Methylxanthine in various matrices is dictated by its physical and chemical properties. These values are essential for designing analytical methods, formulation studies, and interpreting pharmacological data.
| Property | Value | Source |
| Physical Form | Powder | [1][2] |
| Melting Point | ≥300 °C | [1][2] |
| pKa (Strongest Acidic) | ~9.06 | [3] |
| pKa (Strongest Basic) | ~0.38 | [3] |
| Predicted Water Solubility | 6.72 g/L | [3] |
| LogP | -0.56 (Predicted) | [3] |
The high melting point is characteristic of the planar, hydrogen-bonding capable purine structure. Its predicted LogP value suggests hydrophilicity, consistent with its solubility in aqueous media. The dual pKa values indicate that it is an amphoteric molecule, though it is considered an extremely weak base.[3] This property is crucial for developing separation methods like HPLC, where mobile phase pH can be adjusted to control retention time.
Synthesis and Manufacturing Pathways
While naturally occurring methylxanthines are abundant, specific isomers like 9-Methylxanthine often require targeted synthesis for research and pharmaceutical applications.[4] Synthetic routes typically leverage foundational purine chemistry.
A common conceptual approach involves the modification of existing purine structures or the cyclization of pyrimidine precursors. For instance, a generalized pathway for creating xanthine derivatives can involve reacting a substituted dihydrouracil with a formamide, followed by cyclization to form the fused imidazole ring.[5] This method allows for precise placement of substituents like the methyl group at the N9 position.
Analytical Methodologies for Identification and Quantification
Accurate and reproducible quantification of 9-Methylxanthine is essential for pharmacokinetic studies, quality control, and metabolic research. High-Performance Liquid Chromatography (HPLC) is the most prevalent and robust technique employed for this purpose.[6][7]
The choice of method is driven by the need to resolve 9-Methylxanthine from a complex matrix containing other structurally similar compounds, such as its isomers and other metabolites. Reversed-phase HPLC (RP-HPLC) is particularly effective due to its ability to separate compounds based on polarity.[6]
Experimental Protocol: Reversed-Phase HPLC-UV Method
This protocol describes a self-validating system for the routine analysis of 9-Methylxanthine. The causality behind the choice of components is critical: the C18 column provides a non-polar stationary phase for effective separation of polar analytes, while the acidic mobile phase ensures consistent ionization states for reproducible retention times.
Objective: To quantify 9-Methylxanthine concentration in an aqueous solution.
Materials:
-
HPLC system with UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
9-Methylxanthine analytical standard
-
Methanol (HPLC grade)
-
Acetic Acid (Glacial, HPLC grade)
-
Ultrapure water
-
0.45 µm membrane filters
Methodology:
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of Methanol, Water, and Acetic Acid in a 20:75:5 (v/v/v) ratio.[8]
-
Rationale: This composition provides sufficient polarity to elute 9-Methylxanthine in a reasonable time while the acetic acid maintains a low pH to suppress the silanol activity on the column and ensure sharp peaks.
-
Degas the mobile phase using sonication or vacuum filtration to prevent bubble formation in the pump.
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve the 9-Methylxanthine standard in the mobile phase to create a stock solution (e.g., 100 µg/mL).
-
Perform serial dilutions of the stock solution to prepare a set of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Rationale: A multi-point calibration curve is essential to verify the linearity of the detector response and ensure accurate quantification over a range of concentrations.
-
-
Chromatographic Conditions:
-
Analysis and Quantification:
-
Inject the calibration standards, starting with the lowest concentration, to establish the standard curve.
-
Inject the unknown samples. Ensure they are filtered through a 0.45 µm filter to remove particulates that could damage the column.
-
Integrate the area of the 9-Methylxanthine peak in each chromatogram.
-
Plot a calibration curve of peak area versus concentration for the standards. The R² value should be >0.995 for a valid curve.
-
Calculate the concentration of 9-Methylxanthine in the unknown samples using the linear regression equation from the standard curve.
-
Pharmacology and Primary Mechanisms of Action
As a member of the methylxanthine class, 9-Methylxanthine's pharmacological effects are primarily attributed to two well-established molecular mechanisms: adenosine receptor antagonism and non-selective inhibition of phosphodiesterase (PDE) enzymes.[6][9] These dual actions result in a broad range of physiological responses, from central nervous system (CNS) stimulation to smooth muscle relaxation.[9][10]
-
Adenosine Receptor Antagonism: Adenosine is an endogenous purine nucleoside that modulates numerous physiological processes, including promoting sleep and regulating blood flow. By binding to and blocking adenosine receptors (A1, A2A, A2B, and A3), methylxanthines prevent adenosine from exerting its inhibitory effects.[6][9] This antagonism is the primary mechanism behind the CNS stimulation and increased alertness associated with these compounds.[9]
-
Phosphodiesterase (PDE) Inhibition: PDEs are enzymes that degrade cyclic nucleotides, specifically cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By non-competitively inhibiting PDEs, methylxanthines lead to an accumulation of intracellular cAMP and cGMP.[9][11] These second messengers are crucial in many signaling pathways; their increased levels lead to effects such as bronchial smooth muscle relaxation (bronchodilation) and cardiac stimulation.[9][12]
Pharmacokinetics and Toxicological Profile
The clinical utility and safety of any methylxanthine are defined by its pharmacokinetic profile and narrow therapeutic index.[9][13]
-
Absorption and Distribution: Methylxanthines are typically absorbed rapidly after oral administration and distribute widely throughout the body, readily crossing the blood-brain barrier.[13]
-
Metabolism: They are primarily metabolized in the liver by the cytochrome P450 enzyme system, particularly CYP1A2.[14]
-
Excretion: Metabolites are excreted via the kidneys. Methylxanthines undergo enterohepatic recirculation, where they are secreted into the bile and then reabsorbed from the intestine, which can prolong their half-life.[15][16]
Toxicity
The narrow therapeutic window of methylxanthines means that toxic effects can occur at concentrations not far above therapeutic levels.[9][11] Overdose can lead to severe and life-threatening complications.
| Toxicity Level | Associated Signs and Symptoms |
| Mild | Nausea, vomiting, insomnia, tremors, restlessness, increased gastric acid secretion.[9] |
| Moderate | Tachycardia, cardiac arrhythmias, hyperthermia, hyperglycemia, hypokalemia.[15][16] |
| Severe | Intractable vomiting, life-threatening arrhythmias, seizures, hypotension, cardiac arrest.[9][15] |
Management of toxicity is focused on reducing drug absorption with activated charcoal, providing supportive care to manage cardiovascular and CNS effects, and, in severe cases, using hemodialysis to remove the drug from circulation.[9][15]
Conclusion
9-Methylxanthine is a significant compound within the broader class of purine alkaloids. Its unique structure informs its physicochemical properties, dictating the methodologies required for its synthesis and analysis. Its pharmacological activity, driven by the dual mechanisms of adenosine receptor antagonism and phosphodiesterase inhibition, gives it a wide range of physiological effects that are of significant interest in research and drug development. However, as with all methylxanthines, its potential for toxicity necessitates careful handling and precise quantification in all applications. This guide provides the foundational knowledge for scientists to effectively work with and understand the multifaceted nature of 9-Methylxanthine.
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